4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Beschreibung

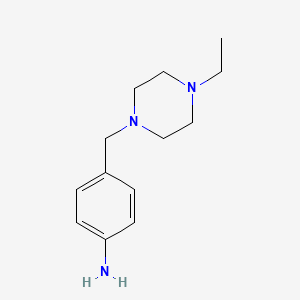

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTIATCVLPUOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360163 | |

| Record name | 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611225-86-6 | |

| Record name | 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 4 4 Ethylpiperazin 1 Ylmethyl Phenylamine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, the most logical disconnections are the C-N bonds of the tertiary amine within the piperazine (B1678402) ring.

Two primary disconnection strategies emerge:

Disconnection (A): Cleavage of the bond between the benzylic carbon and the piperazine nitrogen. This is the most common and strategically sound approach. This disconnection points to two key precursors: an electrophilic 4-aminobenzyl species and the nucleophilic N-ethylpiperazine.

Disconnection (B): Cleavage of the bond between the ethyl group and the other piperazine nitrogen. While feasible, this route is less common as it involves the alkylation of a more complex piperazine precursor.

Focusing on Disconnection (A), the target molecule can be traced back to the following synthons and their corresponding synthetic equivalents:

| Synthon (Idealized Fragment) | Synthetic Equivalent (Real Reagent) |

| 4-aminobenzyl cation | 4-aminobenzyl halide (e.g., chloride, bromide) |

| 4-aminobenzyl radical | Not a common pathway |

| N-ethylpiperazine anion | N-ethylpiperazine (as a nucleophile) |

| 4-aminobenzaldehyde (B1209532) | 4-aminobenzaldehyde (for reductive amination) |

This analysis logically leads to two primary synthetic strategies: nucleophilic substitution and reductive amination.

Precursor Synthesis and Intermediate Derivatization

The phenylamine portion of the target molecule is typically derived from 4-aminobenzylamine or a related electrophilic precursor. 4-Aminobenzylamine is an important intermediate in organic synthesis. evitachem.com It is commonly prepared from corresponding nitrobenzyl compounds through reduction processes. evitachem.com For instance, the reduction of 4-nitrobenzaldehyde or 4-nitrobenzyl cyanide can yield the desired aminobenzylamine structure. The bifunctional nature of 4-aminobenzylamine, containing both an aromatic and an aliphatic amine, makes it a versatile building block in various chemical syntheses. evitachem.comsigmaaldrich.com

Another approach involves using a precursor where the amino group is protected, such as N-Boc-4-aminobenzaldehyde, to avoid side reactions during the linkage formation step, followed by deprotection.

N-ethylpiperazine is a crucial fine chemical intermediate used in the synthesis of pharmaceuticals and pesticides. guidechem.com Several methods for its synthesis have been documented, primarily starting from piperazine or ethylamine.

Common Synthetic Routes for N-Ethylpiperazine:

| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |

| Alkylation of Piperazine | Piperazine, Bromoethane | Base | Simple process, fewer by-products | High cost of bromoethane, formation of N,N'-diethylpiperazine by-product guidechem.com |

| Reductive Alkylation | Piperazine, Acetaldehyde | Reducing agent (e.g., H₂/Catalyst) | Good yield | Requires handling of acetaldehyde and catalytic hydrogenation setup guidechem.com |

| Reaction with Ethanol | Piperazine, Ethanol | Cu-Co-Mo/Al₂O₃ catalyst, 80-350°C, 0.1-10.0 MPa | Utilizes inexpensive starting materials | Requires high temperature, high pressure, and specialized catalyst google.com |

| From Ethylamine | Ethylamine, Epichlorohydrin | Addition and cyclization reaction | Alternative route | High reaction temperatures, multi-step process, poor catalyst selectivity guidechem.com |

The choice of method often depends on the desired scale and available equipment. For industrial production, catalytic processes using affordable feedstocks like ethanol are often preferred. google.comgoogle.com

Direct Synthesis Approaches

With the key precursors in hand, the final assembly of this compound can be accomplished through direct C-N bond-forming reactions.

This approach involves the reaction of the nucleophilic secondary amine of N-ethylpiperazine with an electrophilic 4-aminobenzyl derivative. The most common electrophile is a 4-aminobenzyl halide (e.g., 4-(chloromethyl)aniline).

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of N-ethylpiperazine attacks the benzylic carbon, displacing the halide leaving group. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction. The solvent choice is critical and often includes polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the substitution reaction. This method is a straightforward and widely used strategy for constructing such linkages in medicinal and materials chemistry. nih.gov

Reductive amination is a highly efficient and versatile method for forming C-N bonds and represents a powerful alternative to nucleophilic substitution. organic-chemistry.org This protocol involves two key steps, often performed in a single pot:

Imine/Iminium Ion Formation: Reaction of a carbonyl compound (4-aminobenzaldehyde) with a secondary amine (N-ethylpiperazine) to form an iminium ion intermediate.

Reduction: The in situ reduction of the iminium ion to the corresponding tertiary amine.

A wide variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.

Comparison of Reducing Agents for Reductive Amination:

| Reducing Agent | Abbreviation | Typical Conditions | Advantages |

| Sodium Triacetoxyborohydride | STAB | Dichloroethane (DCE), Room Temp | Mild, selective, tolerates a wide range of functional groups |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), acidic pH | Effective for iminium ion reduction |

| Hydrogen gas with catalyst | H₂/Pd, Pt, Ni | Ethanol/Methanol, H₂ atmosphere | "Green" (water is the only byproduct), scalable |

| Borane-trimethylamine complex | Me₃N·BH₃ | Metal-free conditions | Stable, easy to handle |

This method avoids the need to prepare and handle potentially lachrymatory benzyl (B1604629) halides, making it an attractive option for the synthesis of this compound. The reaction of 4-aminobenzaldehyde with N-ethylpiperazine in the presence of a mild reducing agent like sodium triacetoxyborohydride provides a direct and high-yielding route to the target compound. researchgate.netorganic-chemistry.org

Multi-component Reaction Strategies for Piperazine Ring Formation and Functionalization

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like piperazine derivatives from simple, readily available starting materials in a single step. nih.govresearchgate.net These reactions are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure.

Generally, MCRs for piperazine synthesis involve the one-pot combination of three or more reactants to form the heterocyclic ring. researchgate.net For instance, a catalyst-free, three-component domino reaction has been successfully applied to the synthesis of various disubstituted piperazine derivatives with moderate to high yields. rsc.org Such domino reactions proceed through a cascade of events where the product of one reaction becomes the substrate for the next, all within the same reaction vessel, thereby increasing molecular complexity efficiently. rsc.org

Another prominent example is the Ugi four-component reaction, which is a cornerstone of isocyanide-based multicomponent reactions (IMCRs) and serves as a versatile tool for creating multifunctional products, including complex heterocyclic systems. researchgate.net A hypothetical MCR approach to a precursor of the target molecule could involve the condensation of an amine, a carbonyl compound, an isocyanide, and a fourth component that facilitates the piperazine ring closure.

The table below summarizes representative MCRs that are utilized in the synthesis of heterocyclic compounds, illustrating the principles applicable to piperazine ring formation.

| Reaction Name | Number of Components | Key Reactants | Resulting Scaffold | Citation |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Adduct | researchgate.net |

| Strecker Synthesis | 3 | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile | mdpi.com |

| Hantzsch Dihydropyridine Synthesis | 3 (pseudo 4) | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | mdpi.com |

| Doebner Reaction | 3 | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinolone-4-carboxylic acid | mdpi.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, providing powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, including the critical carbon-nitrogen (C-N) bonds found in this compound. thermofisher.commdpi.com These reactions typically employ palladium, nickel, or copper catalysts to couple an organohalide or triflate with an organometallic or amine nucleophile. ustc.edu.cn

The construction of the arylpiperazine moiety is frequently achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. ustc.edu.cn In the context of synthesizing the target molecule, this could involve coupling 1-ethylpiperazine with a suitable 4-halobenzylamine or 4-aminobenzyl halide derivative. Facile palladium-catalyzed methodologies have been developed that allow for the efficient synthesis of arylpiperazines, even with sterically hindered or electron-rich aryl chlorides, under aerobic conditions. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have been developed for the modular synthesis of highly substituted piperazines. One such method involves the cyclization of propargyl carbonates with various diamine components, offering high yields and excellent regio- and stereochemical control under mild conditions. acs.org

The table below outlines key cross-coupling reactions relevant to the formation of C-N and C-C bonds in piperazine-containing structures.

| Reaction Name | Catalyst Metal | Bond Formed | Reactants | Citation |

| Buchwald-Hartwig Amination | Pd, Ni, Cu | C-N | Aryl Halide/Triflate + Amine | ustc.edu.cn |

| Suzuki-Miyaura Coupling | Pd | C-C | Organoboron Compound + Organohalide | researchgate.netmdpi-res.com |

| Heck Reaction | Pd | C-C | Alkene + Aryl Halide/Triflate | ustc.edu.cn |

| Negishi Coupling | Pd, Ni | C-C | Organozinc Compound + Organohalide | ustc.edu.cn |

| Sonogashira Coupling | Pd, Cu | C-C | Terminal Alkyne + Aryl/Vinyl Halide | mdpi-res.com |

Advanced Synthetic Strategies

Stereoselective and Enantioselective Synthesis

While this compound is an achiral molecule, the field of medicinal chemistry often requires the synthesis of specific stereoisomers of related, more complex piperazine derivatives. beilstein-journals.org Enantioselective synthesis is crucial for producing chiral piperazines that may exhibit different pharmacological activities. However, the development of general and versatile methods for creating enantioenriched α-substituted piperazines remains a significant challenge due to the presence of the second nitrogen atom, which can complicate reactions. beilstein-journals.org

One of the pioneering examples of enantioselective α-lithiation of N-Boc-piperazines utilized a combination of sec-butyllithium (sec-BuLi) and the chiral ligand (-)-sparteine. beilstein-journals.org This method allowed for asymmetric deprotonation, and subsequent trapping with an electrophile yielded the desired product with high enantioselectivity. beilstein-journals.org

| Method | Catalyst / Reagent | Key Feature | Application | Citation |

| Asymmetric Deprotonation | sec-BuLi / (-)-sparteine | Enantioselective α-lithiation | Synthesis of enantioenriched α-substituted N-Boc-piperazines | beilstein-journals.org |

| Catalytic Cycloaddition | Iridium Complex | Diastereoselective [3+3] cycloaddition of imines | Synthesis of C-substituted piperazines | acs.org |

| Chiral Pool Synthesis | N/A (uses chiral starting material) | Utilizes stereochemistry of a natural product | Synthesis of (2S,6S)-disubstituted piperazines from S-phenylalanine | clockss.org |

Green Chemistry Approaches in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact, minimize waste, and improve safety and efficiency. nih.gov This involves the use of greener solvents, alternative reaction media, and process intensification approaches that maximize atom economy. nih.gov

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer significant advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and selectivity. researchgate.net The synthesis of a piperazine derivative, N-(2-hydroxyethyl) piperazinum chloride, has been successfully demonstrated under solvent-free conditions, showcasing the viability of this approach within this class of compounds. researchgate.net Such methods are highly desirable as they directly address several of the 12 principles of green chemistry, particularly pollution prevention.

Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently less wasteful.

Multi-component reactions and domino reactions are excellent examples of atom-economical processes because they combine multiple reactants in a single operation where most or all of the atoms are utilized in forming the product. rsc.org A one-pot, catalyst-free, and tri-component domino reaction for piperazine derivatives was noted for its high atom economy. rsc.org Similarly, an iridium-catalyzed synthesis of C-substituted piperazines was described as a 100% atom-economic process. acs.org

Advancements in the Synthesis of this compound: A Focus on Sustainable and Efficient Methodologies

The chemical compound this compound, a notable molecule in organic synthesis, is the subject of ongoing research to develop more sustainable and efficient production methods. Innovations in synthetic chemistry, including the use of renewable resources, energy-efficient catalytic processes, and advanced reaction technologies, are paving the way for greener manufacturing routes. Furthermore, sophisticated purification techniques are being employed to ensure the high purity of the final compound, a critical aspect for its potential applications.

Greener Approaches to Synthesis

Traditional synthetic routes are being re-evaluated to incorporate principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency. Key areas of development include the exploration of renewable starting materials and the implementation of energy-saving catalytic methods.

Use of Renewable Starting Materials

The shift away from petrochemical feedstocks towards bio-based resources is a central tenet of sustainable chemistry. For the synthesis of this compound, this involves investigating renewable routes to its key precursors, namely 1-ethylpiperazine and a suitable 4-aminobenzyl synthon.

Currently, the direct synthesis of these precursors from renewable sources is an area of active research. One promising avenue involves the catalytic amination of bio-derived alcohols. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology allows for the direct conversion of alcohols, which can be obtained from biomass, into amines, using a catalyst to facilitate the transfer of hydrogen. This process is atom-economical, with water being the only byproduct. While specific applications to the synthesis of 1-ethylpiperazine from bio-alcohols are still under development, the general principle offers a potential pathway for a more sustainable production process.

For the 4-aminobenzyl moiety, research into the biocatalytic production of aminobenzoic acids and their derivatives from glucose through the shikimate pathway could provide a renewable source. Enzymatic processes are being explored to convert bio-based feedstocks into aromatic amines, which could then be further functionalized to provide the necessary benzylamine intermediate.

Catalytic Methods for Energy Efficiency

The reduction of the nitro group in the precursor, 1-ethyl-4-(4-nitrobenzyl)piperazine, to the final amine product is a critical step where energy efficiency can be significantly improved. Catalytic transfer hydrogenation (CTH) has emerged as a safer and more energy-efficient alternative to traditional high-pressure hydrogenation. CTH utilizes a hydrogen donor, such as ammonium (B1175870) formate or formic acid, in the presence of a catalyst, often palladium on carbon (Pd/C), to achieve the reduction under milder conditions. This method avoids the need for high-pressure hydrogen gas, thereby enhancing operational safety and reducing energy consumption.

Recent advancements have focused on optimizing these catalytic systems. For instance, the use of highly active and selective catalysts can lead to faster reaction times and lower catalyst loading, further contributing to the energy efficiency and cost-effectiveness of the process.

Advanced Synthetic Technologies

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. The reduction of nitroaromatic compounds, a key step in producing the target molecule, can be performed more safely and efficiently in a continuous flow setup. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters and often leading to higher yields and purities.

Metal-free reduction methods, such as using trichlorosilane in a continuous flow system, have been successfully applied to the reduction of aromatic nitro compounds, offering a potentially safer and more cost-effective alternative to metal-catalyzed hydrogenations. Furthermore, continuous processing allows for easier scale-up and integration of reaction and purification steps, leading to a more streamlined and efficient manufacturing process.

The table below illustrates the potential advantages of flow chemistry for the reduction of nitroaromatic compounds.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, better heat dissipation |

| Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |

| Scalability | Often requires re-optimization for larger scales | Scalable by running the system for longer periods |

| Efficiency | Can lead to side reactions and lower yields | Often results in higher yields and purities |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity. The direct and efficient heating of the reaction mixture can accelerate reaction rates and, in some cases, enable reactions that are difficult to perform under conventional heating.

For the synthesis of N-arylpiperazines and related compounds, microwave irradiation has been shown to be a powerful tool. It can significantly shorten the time required for key steps, such as the alkylation of piperazine or the reduction of the nitro group. The energy savings from reduced reaction times make MAOS an attractive option for developing more sustainable synthetic protocols. Microwave-assisted catalytic transfer hydrogenation, for example, combines the benefits of both technologies, leading to rapid and efficient reductions under mild conditions.

High-Purity Compound Isolation

The isolation of this compound in high purity is crucial. Modern purification techniques offer efficient and selective separation of the target compound from unreacted starting materials and byproducts.

Purification and Isolation Techniques

A combination of purification methods is often employed to achieve the desired level of purity.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. The selection of an appropriate solvent system is critical to obtaining high-purity crystals with good recovery. For aromatic amines, a careful screening of solvents is necessary to find conditions where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Chromatography: Various chromatographic techniques are available for the purification of organic compounds.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure compounds from complex mixtures. By selecting the appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition, high-purity fractions of the target amine can be collected.

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used as a greener alternative to HPLC for purification. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which reduces the consumption of organic solvents. SFC can be particularly effective for the separation of basic compounds like amines, often with the addition of a small amount of an amine additive to the mobile phase to improve peak shape.

The table below summarizes the key features of these advanced purification techniques.

| Technique | Principle | Advantages for Amine Purification |

| Crystallization | Difference in solubility | Can provide very high purity in a single step; scalable. |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase | High resolution and selectivity; applicable to a wide range of compounds. |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid mobile phase | Reduced organic solvent consumption ("greener"); faster separations than HPLC. |

Mechanistic Organic Chemistry of 4 4 Ethylpiperazin 1 Ylmethyl Phenylamine

Reaction Mechanisms of Key Functional Groups

The reactivity of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine is primarily governed by its phenylamine moiety and the two nitrogen atoms within the piperazine (B1678402) ring.

The phenylamine group, an aniline (B41778) derivative, is a key site for electrophilic aromatic substitution and reactions involving the amino group. The amino group (-NH2) is an activating, ortho-, para-directing group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to itself, making the ring more susceptible to attack by electrophiles. Given that the para position is already substituted by the ethylpiperazin-1-ylmethyl group, electrophilic substitution will predominantly occur at the ortho positions.

The amino group itself can act as a nucleophile. It readily reacts with acids to form ammonium (B1175870) salts. libretexts.org For instance, with a strong acid like hydrochloric acid, it forms phenylammonium chloride. libretexts.org While phenylamine is a weak base, this acid-base reaction is straightforward. libretexts.org

Furthermore, the amino group can undergo acylation reactions with acyl chlorides and acid anhydrides, where it acts as a nucleophile. libretexts.org For example, it reacts vigorously with ethanoyl chloride in the cold to produce N-phenylethanamide (acetanilide) and phenylammonium chloride. libretexts.org The reaction with ethanoic anhydride (B1165640) requires heat to proceed. libretexts.org

The piperazine nitrogens can undergo N-alkylation, N-acylation, and reactions with other electrophiles. Their nucleophilicity makes them key players in the synthesis of more complex molecules. nih.govmdpi.com The specific roles of these nitrogen atoms in interacting with other molecules, such as biological receptors, have been a subject of study in medicinal chemistry. nih.gov The ability of the piperazine ring to accommodate various substituents on its nitrogen atoms is a well-documented feature in the design of new chemical entities. nih.gov

The ethyl group attached to the piperazine nitrogen at the 4-position influences the reactivity of the molecule in several ways. Electronically, the ethyl group is an electron-donating group through an inductive effect. This increases the electron density on the adjacent nitrogen atom, thereby enhancing its nucleophilicity and basicity compared to an unsubstituted piperazine.

Sterically, the ethyl group can hinder the approach of bulky electrophiles to the adjacent nitrogen atom. This steric hindrance can influence the regioselectivity of reactions involving the piperazine ring, potentially favoring reactions at the less hindered nitrogen atom (N-1), depending on the reaction conditions and the nature of the electrophile.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibrium positions of reactions involving this compound are influenced by both kinetic and thermodynamic factors. For instance, in electrophilic aromatic substitution on the phenylamine ring, the activating nature of the amino group leads to a faster reaction rate compared to unsubstituted benzene.

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for elucidating reaction mechanisms. In electrophilic aromatic substitution reactions on the phenylamine ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino group.

In nucleophilic substitution reactions involving the piperazine nitrogens, the formation of a transition state where a new bond is partially formed with the electrophile and the existing bond (if any) is partially broken is a key step. The structure and energy of this transition state will determine the reaction rate.

Solvation Effects on Reaction Pathways

The choice of solvent can significantly impact the reaction pathways of this compound. Polar protic solvents, such as water and alcohols, can solvate both the reactants and any charged intermediates or transition states, potentially stabilizing them and influencing the reaction rate. For example, in the reaction of phenylamine with water, phenylammonium ions and hydroxide (B78521) ions are formed in a reversible reaction. libretexts.org

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, can also influence reaction rates, particularly in nucleophilic substitution reactions. The ability of the solvent to solvate the cation and anion of an ionic reactant can affect the nucleophilicity of the anion. In the synthesis of related piperazine-containing compounds, solvents like DMSO have been shown to be effective. ambeed.com The solubility of this compound itself varies, being only slightly soluble in water but dissolving freely in dilute hydrochloric acid. libretexts.org

Advanced Spectroscopic and Analytical Characterization of 4 4 Ethylpiperazin 1 Ylmethyl Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon atoms within the compound.

Proton NMR (¹H NMR) analysis provides precise information on the chemical environment of each proton in the 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenylamine ring, the benzylic protons, and the aliphatic protons of the ethylpiperazine moiety. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions, confirming the proposed structure.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | ~7.0-7.2 | Doublet | 2H |

| Aromatic (C₆H₄) | ~6.6-6.8 | Doublet | 2H |

| Amine (NH₂) | ~3.6 (broad) | Singlet | 2H |

| Benzylic (Ar-CH₂) | ~3.4-3.5 | Singlet | 2H |

| Piperazine (B1678402) (ring CH₂) | ~2.4-2.6 | Multiplet | 8H |

| Ethyl (CH₂) | ~2.4 | Quartet | 2H |

Carbon-13 NMR (¹³C NMR) is employed to confirm the carbon framework of the molecule. The spectrum displays a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment, allowing for the unambiguous assignment of all carbon atoms in the aromatic ring, the benzylic position, and the ethylpiperazine group.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-NH₂) | ~145-147 |

| Aromatic CH | ~129-131 |

| Aromatic C (quaternary, C-CH₂) | ~128-130 |

| Aromatic CH | ~114-116 |

| Benzylic (Ar-CH₂) | ~62-64 |

| Piperazine C (ring CH₂) | ~52-54 |

| Piperazine C (ring CH₂) | ~52-54 |

| Ethyl (CH₂) | ~51-53 |

To unequivocally establish the connectivity between atoms, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a clear correlation between the triplet of the ethyl group's methyl protons and the quartet of its methylene (B1212753) protons, confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the benzylic protons (Ar-CH₂) and the aromatic carbons, as well as with the adjacent piperazine ring carbons, thereby confirming the linkage of the phenylamine and ethylpiperazine fragments via the methylene bridge. psu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the parent ion, which allows for the calculation of its elemental formula with high confidence. For this compound, the molecular formula is C₁₃H₂₁N₃. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated exact mass of the protonated molecule [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|

Note: The calculated exact mass is derived from the molecular formula C₁₃H₂₁N₃ (219.17355 Da) plus a proton. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture before mass analysis. rsc.org It is routinely used to confirm the identity and assess the purity of pharmaceutical compounds. nih.govresearchgate.net In the analysis of this compound, a sample is injected into a liquid chromatograph. The compound elutes from the column at a specific retention time, and the attached mass spectrometer detects the protonated molecule [M+H]⁺, confirming its identity with an m/z value of approximately 220.2. The purity is determined by integrating the area of the main peak in the chromatogram and identifying any potential impurities, which would appear as separate peaks at different retention times. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the molecular ion ([M]+•) is first generated, and its mass-to-charge ratio (m/z) is determined. Subsequently, this parent ion is subjected to collision-induced dissociation (CID) to produce a series of fragment ions.

Predicted Fragmentation Pattern:

A major fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen in the piperazine ring, leading to the loss of an ethyl group. Another significant fragmentation would be the cleavage of the benzylic C-N bond, resulting in the formation of a stable benzyl (B1604629) cation or a piperazine-containing radical cation. The fragmentation of the piperazine ring itself can lead to a series of smaller ions.

Table 4.2.3.1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 219 | [C13H21N3]+• | Molecular Ion |

| 190 | [C12H18N2]+ | Loss of C2H5• from the ethylpiperazine moiety |

| 134 | [C8H10N2]+• | Cleavage of the bond between the methylene bridge and the piperazine ring |

| 106 | [C7H8N]+ | Formation of the aminobenzyl cation |

| 91 | [C7H7]+ | Tropylium ion, from rearrangement of the benzyl fragment |

| 84 | [C5H10N]+ | Piperazine ring fragment |

| 56 | [C3H6N]+ | Further fragmentation of the piperazine ring |

This table is predictive and based on the general fragmentation behavior of similar compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. researchgate.netnih.govresearchgate.net

Table 4.3.1.1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH2) |

| 3050-3000 | C-H stretching | Aromatic C-H |

| 2970-2800 | C-H stretching (asymmetric and symmetric) | Aliphatic C-H (ethyl and piperazine ring) |

| 1620-1580 | C=C stretching | Aromatic ring |

| 1650-1550 | N-H bending (scissoring) | Primary amine (-NH2) |

| 1500-1400 | C-H bending | Aliphatic C-H |

| 1350-1250 | C-N stretching | Aromatic amine |

| 1200-1000 | C-N stretching | Aliphatic amine (piperazine) |

| 850-800 | C-H out-of-plane bending | p-disubstituted benzene (B151609) |

This table is predictive and based on characteristic infrared absorption frequencies.

Raman Spectroscopy for Molecular Structure and Chemical Composition

Table 4.3.2.1: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3070-3040 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Aliphatic C-H |

| 1610-1580 | C=C stretching | Aromatic ring breathing |

| 1300-1200 | C-N stretching | Aromatic amine |

| 1000-900 | Ring breathing | Piperazine ring |

| 850-800 | Ring breathing | p-disubstituted benzene |

This table is predictive and based on typical Raman shifts for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* transitions in the phenyl ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms. The position and intensity of these bands can be influenced by the solvent polarity.

Table 4.4.1: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π* | Phenyl ring (E-band) |

| ~250-270 | π → π* | Phenyl ring (B-band) |

| ~280-300 | n → π* | Phenyl-NH2 |

This table is predictive and based on the electronic transitions observed in similar aromatic amines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the crystal structure of 4-(4-ethylpiperazin-1-ium) 3,5-dinitrobenzoate (B1224709) provides valuable insight into the conformation of the cation. Additionally, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate offers data on a closely related molecule.

Based on these related structures, the piperazine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. The ethyl group and the aminobenzyl group would likely occupy equatorial positions to minimize steric hindrance.

Table 4.5.1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/System | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | |

| Space Group | P2₁/c or P-1 | |

| Conformation | Piperazine ring in chair conformation | |

| Key Bond Angles | Expected to be in the typical range for sp³ and sp² hybridized carbons and nitrogens. |

This table contains predicted information based on the analysis of closely related crystal structures.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to validate the empirical and molecular formula. For this compound, with the molecular formula C13H21N3, the theoretical elemental composition can be calculated.

Table 4.6.1: Elemental Analysis Data for C13H21N3

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 71.19% |

| Hydrogen (H) | 9.65% |

| Nitrogen (N) | 19.16% |

Experimental values from a synthesized sample would be expected to be in close agreement with these theoretical percentages (typically within ±0.4%).

Chromatographic Techniques for Purity Assessment (HPLC, GC)

The purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the purity assessment of this compound. These methods allow for the separation, identification, and quantification of the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of aromatic amines like this compound, owing to its efficiency in separating compounds with varying polarities. A typical RP-HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase.

Detailed Research Findings:

A standard approach for the purity determination of this compound by HPLC would employ a C18 column with a gradient elution. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffer is crucial to control the ionization state of the amine groups, thereby ensuring reproducible retention times and sharp peak shapes. Ion-pairing reagents, such as heptafluorobutyric acid (HFBA), can also be added to the mobile phase to improve peak symmetry for basic compounds.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule provides strong chromophores. The detection wavelength is usually set at the maximum absorbance of the compound, typically around 240-260 nm, to ensure high sensitivity.

Potential impurities that could be monitored include unreacted starting materials such as 4-aminobenzaldehyde (B1209532) and N-ethylpiperazine, or by-products from the synthesis, for instance, species resulting from over-alkylation or side reactions. The HPLC method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity data.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for assessing the purity of this compound, particularly for its ability to separate volatile and thermally stable compounds. Due to the polar nature of the amine functional groups, which can lead to peak tailing on standard non-polar columns, specialized columns or derivatization are often employed.

Detailed Research Findings:

For the GC analysis of tertiary amines, a mid-polarity capillary column, such as one coated with a phase containing phenyl and methyl polysiloxane, is often preferred to achieve good separation and peak shape. The use of a base-deactivated column is highly recommended to minimize interactions between the basic amine groups and active sites on the column surface. labrulez.com

The sample is typically dissolved in a suitable organic solvent and injected into the GC system, where it is vaporized. The separation occurs as the components of the sample travel through the column at different rates depending on their volatility and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For identification of unknown impurities, a mass spectrometer (MS) is coupled to the GC, providing structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netrsc.orgnih.gov

Potential impurities that could be detected by GC include residual solvents from the synthesis and volatile starting materials or by-products.

Table 2: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (20:1) |

| Oven Program | Start at 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) or MS Transfer Line at 280 °C |

Computational Chemistry and Molecular Modeling Studies of 4 4 Ethylpiperazin 1 Ylmethyl Phenylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies applying these methods to 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine have not been reported.

HOMO-LUMO Analysis for Reactivity and Stability Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's tendency to undergo chemical reactions. For this compound, specific values for HOMO-LUMO energies and the corresponding energy gap have not been documented in research literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. An MEP map of this compound would illustrate the electron-rich and electron-deficient regions, offering clues about its intermolecular interactions. However, no such map has been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intermolecular bonding interactions within a molecular system. This analysis can elucidate hyperconjugative interactions and the stabilization energy associated with them. A specific NBO analysis for this compound, which would detail these intramolecular and intermolecular interactions, is absent from the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. An MD simulation study of this compound would reveal its accessible conformations and the flexibility of its constituent parts, such as the piperazine (B1678402) ring and the ethyl group. At present, no such simulation studies have been reported for this compound.

Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. These studies are instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target. Docking studies involving this compound would require a specific biological target. While the piperazine scaffold is common in pharmacologically active compounds, specific docking studies for this particular molecule against any receptor are not documented in available research.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

A critical aspect of drug design involves understanding the relationship between a molecule's structure and its biological activity. Computational SAR studies for piperazine derivatives often explore how different substituents on the piperazine and phenyl rings influence their interaction with biological targets. researchgate.netnih.gov These studies can reveal key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interactions that are crucial for activity. jetir.org

For a compound like this compound, a computational SAR study would typically involve generating a series of virtual analogs by modifying specific parts of the molecule, such as the ethyl group on the piperazine ring or the amine group on the phenyl ring. The biological activity of these virtual compounds would then be predicted using methods like Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking simulations against a relevant biological target. This process helps in identifying which structural modifications are likely to enhance or diminish the compound's activity.

Interactive Table: Hypothetical SAR Data Points for Phenylamine Derivatives

The following table is a hypothetical representation of what a computational SAR study might produce and is for illustrative purposes only, as specific data for this compound was not found.

| Compound Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Changes |

| Replacement of Ethyl with Methyl | -7.5 | Reduced hydrophobic contact |

| Addition of Hydroxyl to Phenyl Ring | -8.2 | Potential for new hydrogen bond |

| Replacement of Amine with Nitro | -6.8 | Altered electrostatic potential |

| Isomeric repositioning of Amine | -7.9 | Change in binding orientation |

Prediction of Spectroscopic Properties (Simulated NMR, IR, UV-Vis Spectra)

Computational chemistry provides methods to simulate the spectroscopic properties of a molecule with a high degree of accuracy. These simulations are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, typically based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

Simulated IR Spectra: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands, which correspond to the stretching, bending, and other vibrations of the chemical bonds within the molecule.

Simulated UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.net

Interactive Table: Hypothetical Predicted Spectroscopic Data for this compound

The following table is a hypothetical representation of predicted spectroscopic data. Specific simulated spectra for this compound were not found in the literature.

| Spectroscopic Technique | Predicted Key Signals/Bands | Corresponding Functional Group/Proton |

| ¹H NMR | ~7.0-7.2 ppm (doublet) | Aromatic protons ortho to amine |

| ¹H NMR | ~2.5 ppm (quartet) | Methylene (B1212753) protons of ethyl group |

| ¹³C NMR | ~145 ppm | Aromatic carbon bonded to amine |

| IR | ~3400 cm⁻¹ | N-H stretching of the amine |

| IR | ~1600 cm⁻¹ | C=C stretching of the aromatic ring |

| UV-Vis | ~280 nm | π → π* transition of the phenyl ring |

Derivatization and Structure Activity Relationship Sar Studies of 4 4 Ethylpiperazin 1 Ylmethyl Phenylamine Analogues

Synthetic Modifications at the Phenylamine Moiety

The phenylamine group is a critical component for the biological activity of many kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding site of the target protein. Modifications to this ring can significantly impact binding affinity and selectivity.

Detailed research on related scaffolds, such as pyrido[2,3-d]pyrimidin-7-ones which also feature a critical phenylamino (B1219803) group, has provided valuable SAR insights. A study focused on developing selective Abl kinase inhibitors revealed that introducing polar substituents at the 3- and 4-positions of the phenylamino ring generally enhances potency. nih.govresearchgate.net For instance, an amino group at the 3-position or a hydroxyl group at the 3-position resulted in compounds with slightly improved potency compared to the unsubstituted reference compound. nih.gov

The trend of polar groups enhancing activity was also observed with substitutions at the 4-position of the phenylamino ring. An amino group at this position led to a tenfold increase in potency compared to a fluoro derivative. nih.gov The most potent analogue identified in this series featured a bulky, polar glycoside group at the 4-position, demonstrating that this position can tolerate significant structural changes and that these changes can be leveraged to improve activity. nih.gov These findings suggest that for the 4-(4-ethylpiperazin-1-ylmethyl)phenylamine scaffold, strategic placement of hydrogen bond donors and acceptors on the phenylamine ring is a promising strategy for enhancing biological activity.

Table 1: Effect of Phenylamine Ring Substitution on Abl Kinase Inhibition in a Pyrido[2,3-d]pyrimidin-7-one Scaffold

| Compound ID | R1 (3-position) | R2 (4-position) | Abl IC50 (nM) |

| Reference | H | H | 3.1 |

| 2 | OH | H | 2.6 |

| 5 | NH₂ | H | 2.5 |

| 7 | OH | H | 10 |

| 8 | O-glycoside | H | 1.4 |

| 10 | H | F | 130 |

| 13 | H | NH₂ | 13 |

Data sourced from a study on 2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one derivatives. nih.gov

Synthetic Modifications at the Piperazine (B1678402) Ring

The piperazine ring is a versatile component of the scaffold, contributing to solubility and providing a key attachment point for various substituents that can modulate activity and pharmacokinetic properties. It is one of the most extensively modified parts of the molecule.

The nitrogen atom at the 4-position of the piperazine ring is a common site for alkylation and acylation to explore its interaction with the solvent-exposed region of binding sites. In a study on piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors, a series of analogues were synthesized to probe the SAR at this position. nih.gov

The research revealed that removing the alkyl group entirely (unprotected piperazine) resulted in a tenfold loss of potency. nih.gov Simple alkyl substitutions like methyl, ethyl, and isopropyl led to little change in inhibitory activity. However, introducing small side chains containing unsaturation, such as allyl or propynyl (B12738560) groups, provided a modest boost in potency, potentially due to favorable pi-stacking interactions. nih.gov Conversely, larger alkyl groups like benzyl (B1604629) or phenethyl, as well as direct acylation of the piperazine nitrogen, did not offer any advantage in inhibition. nih.gov

Table 2: SAR of N-Alkylation and N-Acylation of the Piperazine Ring in JNK Inhibitors

| Compound ID | R Group on Piperazine-N4 | JNK3 IC50 (µM) | JNK1 IC50 (µM) |

| 4a | H | >20 | >20 |

| 4b | Methyl | 1.3 | 0.94 |

| 4d | Isopropyl | 1.8 | 1.4 |

| 4e | Allyl | 0.43 | 0.28 |

| 4g | Propynyl | 0.11 | 0.11 |

| 4h | Cyclopropylmethyl | 0.29 | 0.23 |

| 4k | Benzyl | 4.8 | 3.2 |

| 4n | Acetyl | >20 | >20 |

Data adapted from a study on piperazine amides as JNK inhibitors. nih.gov

Replacing the entire N-alkylpiperazine moiety with other heterocyclic systems is a common bioisosteric replacement strategy aimed at improving properties like metabolic stability, selectivity, or potency. In the development of Imatinib analogues, this approach has been explored. One study synthesized derivatives where the 1-(2,3,4-trimethoxybenzyl)piperazine was replaced with morpholine. nih.gov The results indicated that the morpholine-substituted analogues generally displayed somewhat lower anticancer activity compared to their piperazine counterparts. nih.gov

Another study replaced the entire 4-methylpiperazine group of Imatinib with a 1H-1,2,3-triazole ring linked to various isatin (B1672199) derivatives, creating novel hybrid molecules. mdpi.com A review of natural product modifications highlights that in some scaffolds, piperazine provides superior activity compared to piperidine (B6355638), morpholine, or aniline (B41778), suggesting that the two nitrogen atoms may be favorable as hydrogen bond acceptors. nih.gov The choice of heterocycle is highly context-dependent, with its success relying on the specific interactions it can form within the target's binding pocket.

Modifications at the Methylene (B1212753) Linker

The methylene group linking the phenylamine and piperazine rings acts as a simple, flexible spacer. While less commonly modified than the terminal rings, its length and rigidity can influence the relative orientation of the two key moieties, thereby affecting biological activity.

Although direct SAR studies on the methylene linker of this compound are not extensively documented, related research provides valuable insights. For instance, studies on arylalkyl piperazine derivatives have explored varying the length of the alkyl chain connecting the piperazine to an aromatic system. nih.gov In another series of glycine (B1666218) transporter-1 inhibitors, a central cycloalkyl ring connected the piperazine to a benzamide. nih.gov Varying the size of this cycloalkyl ring from cyclobutane (B1203170) to cyclopentyl to cyclohexyl altered the distance and spatial arrangement of the terminal groups, leading to significant changes in potency. This suggests that the geometry conferred by the linker is a critical determinant of activity. Modifying the methylene linker in the title compound, for example, by extending it to an ethylene (B1197577) or propylene (B89431) chain or by incorporating it into a small cycloalkane, could be a valid strategy to reorient the piperazine group and explore new binding interactions.

Systematic Variation of Ethyl Group

The N-substituent on the piperazine ring is crucial for activity, with the ethyl group in the title compound being a key feature. Systematic variation of this group from small alkyls to more complex moieties is a fundamental SAR strategy. The blockbuster drug Imatinib, a close analogue, famously contains a methyl group at this position.

Studies on JNK inhibitors directly compared small alkyl groups at this position. nih.gov They found that moving from methyl (IC50 = 1.3 µM) to ethyl (IC50 = 1.0 µM in a different series) and isopropyl (IC50 = 1.8 µM) resulted in only minor fluctuations in potency against JNK3. nih.gov In a separate study on Nek2 kinase inhibitors, extending a methyl substituent on a related piperidine ring to an ethyl group led to a small loss of activity in one stereoisomer and a significant loss in the other, highlighting the steric sensitivity of some binding pockets. acs.org These findings indicate that while small alkyl groups are generally well-tolerated, the optimal size is target-dependent, and even a subtle change from a methyl to an ethyl group can influence binding affinity.

Design and Synthesis of Conformationally Restricted Analogues

Introducing conformational constraints into a flexible molecule like this compound is a powerful strategy to lock the molecule into a bioactive conformation, which can lead to enhanced potency and selectivity. This is often achieved by replacing flexible chains or aromatic rings with rigid scaffolds.

A notable application of this strategy was the synthesis of Imatinib analogues where the terminal phenyl ring was replaced with non-aromatic, rigid bioisosteres such as bicyclo[1.1.1]pentane and cubane (B1203433). nih.govresearchgate.net This approach aimed to improve physicochemical properties like solubility while maintaining or improving biological activity. The resulting analogues featuring cubane and cyclohexyl motifs exhibited the highest inhibitory activity against ABL1 kinase. nih.govresearchgate.net Another approach involves rigidifying the linker region. In one series of inhibitors, the flexible linker was incorporated into various cycloalkyl groups (cyclobutane, cyclopentyl, cyclohexyl). nih.gov This systematic change in ring size imposed different conformational restraints on the molecule, leading to a clear SAR trend and the identification of an optimal ring size for activity. These examples underscore the value of using rigid scaffolds to reduce the entropic penalty of binding and to fine-tune the geometry of the pharmacophore for optimal target engagement.

Rational Design Strategies Based on Computational and Biological Data

The design of novel analogues of this compound is a meticulous process that leverages the synergy between computational modeling and experimental biological evaluation. This integrated approach aims to predict and then validate the molecular interactions that govern a compound's therapeutic efficacy.

Computational Approaches:

At the forefront of rational drug design are computational methods that provide a theoretical framework for understanding drug-target interactions. nih.govmit.edu Key techniques employed in the design of this compound analogues include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and specific interactions such as hydrogen bonds and hydrophobic contacts. mit.edu For instance, in the design of kinase inhibitors, docking studies can reveal how modifications to the phenyl ring or the ethyl group of the piperazine moiety might enhance interactions with the ATP-binding pocket of the target kinase.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mit.edu By analyzing a dataset of analogues, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that correlate with potency, guiding the design of more effective molecules.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model might highlight the importance of the basic nitrogen of the piperazine, the aromatic ring, and the amino group for target engagement.

Integration of Biological Data:

Computational predictions are iteratively refined based on biological data obtained from a variety of assays:

In Vitro Kinase Assays: For analogues designed as kinase inhibitors, biochemical assays are crucial to determine the half-maximal inhibitory concentration (IC50) against a panel of kinases. This data not only confirms the potency of the designed compounds but also assesses their selectivity, a critical factor in minimizing off-target effects. For example, a study on pyrazolo[4,3-e] nih.govmit.edunih.govtriazine derivatives identified compounds with low micromolar IC50 values against the Abl protein kinase. nih.gov

Cell-Based Assays: The antiproliferative activity of the analogues is often evaluated in cancer cell lines. These assays provide a more holistic view of a compound's efficacy, taking into account cell permeability and metabolism. For instance, novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives were evaluated for their in-vitro cytotoxicity against A-549 human lung carcinoma, HCT-116 colon cancer, and MIAPaCa-2 pancreatic cancer cell lines. researchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a series of systematically modified analogues allow for the elucidation of SAR. This involves modifying specific parts of the this compound core and observing the impact on biological activity. For example, a study on related piperazinylphenylalanine derivatives showed that modifications at the 4-position of the piperazine ring significantly influenced their activity as VLA-4 inhibitors. nih.gov

The following data table illustrates the kind of information generated during SAR studies of related piperazine-containing compounds. While not directly for this compound, it exemplifies the data used to guide rational design.

| Compound | Modification | Target | IC50 (µM) | Cell Line | Cellular Activity (IC50 µM) | Reference | |||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Compound C-4 | N-phenylbenzamide derivative with ethylpiperazine propoxy linker | Not Specified | - | A-549 | 33.20 | researchgate.net | |||||||

| Compound C-5 | N-phenylbenzamide derivative with ethylpiperazine propoxy linker | Not Specified | - | A-549 | 21.22 | researchgate.net | Compound C-4 | N-phenylbenzamide derivative with ethylpiperazine propoxy linker | Not Specified | - | HCT-116 | 11.33 | researchgate.net |

| Compound C-5 | N-phenylbenzamide derivative with ethylpiperazine propoxy linker | Not Specified | - | HCT-116 | 45.89 | researchgate.net | |||||||

| Gefitinib (Standard) | - | EGFR | - | A-549 | 16.56 | researchgate.net | |||||||

| Gefitinib (Standard) | - | EGFR | - | HCT-116 | 10.51 | researchgate.net |

The iterative cycle of design, synthesis, and testing, informed by both computational predictions and empirical biological data, is the cornerstone of modern drug discovery. This rational approach allows for the efficient optimization of lead compounds, such as those derived from the this compound scaffold, to develop novel and effective therapeutic agents.

Applications of 4 4 Ethylpiperazin 1 Ylmethyl Phenylamine in Advanced Chemical Sciences

Applications in Pharmaceutical and Medicinal Chemistry

The primary utility of 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine lies in its role as a key starting material or intermediate in the synthesis of complex molecules with significant therapeutic potential. The ethylpiperazine group, in particular, is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and facilitate strong interactions with biological targets.

The bifunctional nature of the molecule—with a reactive aniline (B41778) group and a tertiary amine within the piperazine (B1678402) ring—allows for diverse chemical modifications, making it a cornerstone in the construction of targeted therapies.

The piperazine ring is a well-established pharmacophore in compounds targeting the central nervous system (CNS). Derivatives of this compound are instrumental in the development of molecules that modulate the activity of key neurotransmitters. For instance, research has shown that related structures, such as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), act as potent 5-HT3 receptor antagonists, a mechanism central to many anti-depressant and anti-emetic drugs. nih.gov

Furthermore, the core structure is integral to creating compounds with neuroprotective properties. Studies on (4-Ethyl-piperaz-1-yl)-phenylmethanone derivatives have demonstrated an ability to counteract the neurotoxic effects of glutamate (B1630785) and beta-amyloid peptides, suggesting a potential pathway for developing treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov The ethylpiperazine-phenylmethanone entity has been identified as a promising lead structure for novel therapies aimed at mitigating neuronal damage. nih.gov

| Derivative Class | Target/Action | Potential Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone | 5-HT3 Receptor Antagonist | Depression | Exhibits significant antidepressant-like activity in rodent models. | nih.gov |

| (4-Ethyl-piperaz-1-yl)-phenylmethanone Derivatives | Neuroprotection against Beta-Amyloid and Glutamate | Alzheimer's Disease | Inhibits glutamate-induced neurotoxicity and reverses ATP depletion caused by beta-amyloid peptides. | nih.gov |

Kinase inhibitors represent a major class of modern targeted therapies, particularly in oncology, and the this compound scaffold is a recurring structural motif. ed.ac.uk Dysregulation of kinase activity is a known factor in numerous diseases, making kinase inhibitors a focal point of drug discovery. ed.ac.uk

FGFR1, CDK4/6, ALK, and ROS1 Inhibitors: The ethylpiperazine moiety is frequently employed in the design of inhibitors for fibroblast growth factor receptors (FGFR), cyclin-dependent kinases 4 and 6 (CDK4/6), anaplastic lymphoma kinase (ALK), and the ROS1 proto-oncogene. nih.govnih.govnih.govnih.gov For example, many ALK inhibitors also show inhibitory activity against ROS1 due to the high sequence homology between the two kinases. nih.gov The amine group of the title compound can be used to construct the core of the inhibitor, while the ethylpiperazine tail often extends into the solvent-exposed region of the kinase's ATP-binding pocket, enhancing binding affinity and solubility. Crizotinib, a potent inhibitor of ALK, MET, and ROS1, exemplifies the importance of such scaffolds in cancer therapy. nih.gov

FLT3 and AXL Inhibitors: The compound is a key building block for multi-tyrosine kinase inhibitors. Research has led to the discovery of potent inhibitors targeting kinases like FMS-like tyrosine kinase 3 (FLT3) and AXL. nih.gov One such study detailed a series of urea (B33335) derivatives containing a 3-(4-ethylpiperazin-1-yl)propoxy group that showed potent inhibitory activity against a panel of kinases including c-Met, Ron, c-Kit, and AXL. nih.gov These inhibitors are being investigated for their potential to treat drug-sensitive and drug-resistant cancers. nih.gov

| Kinase Target | Example Inhibitor Class / Compound | Therapeutic Relevance | Role of the Ethylpiperazine-Phenylamine Scaffold | Reference |

|---|---|---|---|---|

| FGFR1-3 | AZD4547 | Pediatric Solid Tumors, Glioma | The ethylpiperazine group is a common feature for improving solubility and target engagement in FGFR inhibitors. | nih.govnih.gov |

| CDK4/6 | Palbociclib, Ribociclib | HR+ Breast Cancer | Provides a key structural element for interaction within the ATP-binding cleft and favorable pharmacokinetic properties. | nih.govnih.govecancer.org |

| ALK / ROS1 | Crizotinib, Lorlatinib | Non-Small-Cell Lung Cancer (NSCLC) | The phenylamine core forms the hinge-binding region, while the piperazine tail enhances affinity and solubility. | nih.govnih.govnii.ac.jpfirstwordpharma.com |

| FLT3 | LT-540-717 | Acute Myeloid Leukemia (AML) | Serves as a critical component for achieving high-potency inhibition against both wild-type and mutant forms of FLT3. | nih.gov |

| AXL, c-Met, Ron | Urea Derivatives | Drug-Resistant Cancers | Incorporated as a 3-(4-ethylpiperazin-1-yl)propoxy side chain to achieve multi-kinase inhibition. | nih.gov |

Beyond specific kinase inhibition, this compound is a precursor for a diverse range of novel anticancer agents. Its structure is readily modified to create compounds that induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

For example, researchers have synthesized novel indole (B1671886) derivatives by reacting the title compound with indole-based precursors. chemmethod.com The resulting molecules, such as (3,4-Dichlorophenyl)-[1-(4-ethyl-piperazin-1-ylmethyl)-1H-indol-3-ylmethylene]-amine, have shown promising anti-breast cancer activity by acting on the progesterone (B1679170) receptor. chemmethod.com Similarly, the scaffold has been used to create quinazoline (B50416) and phenazinamine derivatives that exhibit significant antitumor properties. nih.govnih.gov One study reported a series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, with one compound showing potent activity against four cancer cell lines and the ability to induce G2/M phase cell cycle arrest and apoptosis. nih.gov

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| Indole Derivatives | Progesterone Receptor Inhibition, Apoptosis Induction | MCF-7 (Breast Cancer) | Designed molecules showed good binding interactions with the progesterone receptor, similar to the standard Sunitinib. | chemmethod.com |

| Quinazoline-amines | Anti-tubulin activity, G2/M Arrest, Apoptosis | HepG2 (Liver), A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | Compound 7a showed IC50 values of 0.029-0.147 μM and significant tumor inhibition in xenograft models. | nih.gov |

| Phenazinamine Derivatives | Apoptosis Induction | K562 (Leukemia), HepG2 (Liver) | Certain derivatives showed potent anticancer effects comparable to cisplatin (B142131) with low toxicity to non-cancer cells. | nih.gov |

The development of new treatments for psychiatric disorders is an ongoing area of research, and intermediates like this compound are valuable in this pursuit. nih.govresearchgate.net The piperazine moiety is a classic structural element in many approved antidepressant and antipsychotic drugs.

Research into novel serotonin (B10506) reuptake transporter (SERT) inhibitors has explored pyrrole-based molecules with piperazine side chains, underscoring the importance of this functional group for targeting CNS proteins. nih.gov More directly, a compound synthesized from a related precursor, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), has been identified as a novel 5-HT3 receptor antagonist. nih.gov In preclinical rodent models, this compound significantly decreased immobility in the forced swim test and attenuated behaviors associated with depression, confirming its antidepressant-like activity. nih.gov This highlights the utility of the piperazine-phenylamine scaffold in generating new chemical entities for psychiatric medicine.

Dysfunction of excitatory amino acid transporters (EAATs), which regulate glutamate levels in the brain, is implicated in numerous neurological disorders. nih.govnih.gov The development of positive allosteric modulators (PAMs) that enhance the activity of these transporters is a promising therapeutic strategy. nih.govdrexel.edu

Medicinal chemistry campaigns have identified selective PAMs for EAAT2, the primary glutamate transporter in the CNS. nih.govacs.org Structure-activity relationship (SAR) studies of a series of compounds inspired by an early lead molecule revealed that analogs containing a piperazine N-methyl group (a close relative of the N-ethyl group in the title compound) were effective and selective EAAT2 PAMs. nih.govacs.org These findings suggest that this compound is an ideal starting material for synthesizing novel EAAT2 PAMs with potential for treating conditions linked to glutamate excitotoxicity, such as stroke and certain neurodegenerative diseases. drexel.edu

| Compound Series | Target | Modulatory Effect | Key SAR Finding | Reference |

|---|---|---|---|---|

| Analogs of GT949 | EAAT1, EAAT2, EAAT3 | Positive Allosteric Modulator (PAM) | Piperazine N-methyl analogs showed selective EAAT2 PAM activity. | nih.govacs.org |

| NA-014 | EAAT2 | Positive Allosteric Modulator (PAM) | Demonstrated neuroprotective effects in models of glutamate excitotoxicity and ischemic stroke. | drexel.edu |

As a Key Intermediate in Drug Synthesis

Epstein-Barr Nuclear Antigen 1 (EBNA1) Inhibitors